molecular formula C25H29N3O5 B2879594 1-[(3,4-Dimethoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine CAS No. 1775303-02-0

1-[(3,4-Dimethoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

カタログ番号: B2879594
CAS番号: 1775303-02-0
分子量: 451.523
InChIキー: AMXSWTSHPLFWIZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-[(3,4-Dimethoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine features a piperidine core substituted with two key moieties:

  • A 1,2,4-oxadiazole ring bearing a 4-methoxyphenyl group at position 2.
  • A 3,4-dimethoxyphenylacetyl group attached to the piperidine nitrogen.

This structural framework is common in CNS-active agents and enzyme inhibitors .

特性

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-[4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O5/c1-30-20-7-5-19(6-8-20)25-26-23(33-27-25)15-17-10-12-28(13-11-17)24(29)16-18-4-9-21(31-2)22(14-18)32-3/h4-9,14,17H,10-13,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXSWTSHPLFWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CC3CCN(CC3)C(=O)CC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituted Piperidine-Oxadiazole Derivatives

Compound 1 : 1-(2,4-Dimethoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine (CAS: 1775455-42-9)
  • Structural Differences :
    • The acetyl group is replaced with a 2,4-dimethoxybenzoyl moiety.
    • The oxadiazole carries a 4-fluorophenyl instead of 4-methoxyphenyl.
  • Implications :
    • Fluorine’s electronegativity may enhance binding affinity to targets like kinases or receptors.
    • Reduced steric bulk compared to methoxy groups could alter pharmacokinetics .
Compound 2 : 4-[1-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-1H-pyrazolo[3,4-d]pyrimidine (EP 1,808,168 B1)
  • Structural Differences :
    • The oxadiazole is substituted with isopropyl , and the piperidine is linked to a pyrazolopyrimidine.
  • Implications: The bulky isopropyl group may improve selectivity for kinase targets but reduce BBB permeability.
Compound 3 : 5-{1-[(4-Bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS: 2061679-29-4)
  • Structural Differences :
    • Replaces oxadiazole with a triazolone ring and incorporates a 4-bromophenylacetyl group.
  • Implications :
    • Bromine’s electron-withdrawing effects could enhance electrophilic reactivity, useful in covalent inhibitor design.
    • Triazolone may engage in hydrogen bonding distinct from oxadiazole .

Piperidine Derivatives with Varied Heterocycles

Compound 4 : 3-Fluoro-4-{4-[4-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-cyclohexyloxy]-pyrazolo[3,4-d]pyrimidin-1-yl}-benzonitrile (EP 1,808,168 B1)
  • Structural Differences :
    • Incorporates a benzonitrile and cyclohexyloxy linker.
  • Implications :
    • Nitrile groups can enhance metabolic stability and target binding via dipole interactions.
    • Cyclohexyloxy may improve solubility but reduce membrane permeability .
Compound 5 : 5-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS: 338397-26-5)
  • Structural Differences :
    • Replaces oxadiazole with a triazole-thiol and introduces a trifluoromethylpyridine .
  • Implications :
    • Thiol groups enable disulfide bond formation or metal chelation, useful in enzyme inhibition.
    • Trifluoromethyl enhances lipophilicity and resistance to oxidative metabolism .

Structural-Activity Relationship (SAR) Analysis

Impact of Aromatic Substitutions

Substituent Effect on Properties Example Compound
4-Methoxyphenyl Enhances lipophilicity; potential for π-π stacking with aromatic residues in targets Target Compound
4-Fluorophenyl Increases electronegativity; improves binding affinity to polar pockets Compound 1
4-Bromophenyl Introduces steric bulk and potential for halogen bonding Compound 3

Heterocycle Modifications

Heterocycle Advantages Example Compound
1,2,4-Oxadiazole Metabolic stability; hydrogen-bond acceptor capacity Target Compound
Triazolone Hydrogen-bond donor/acceptor versatility Compound 3
Pyrazolopyrimidine Kinase inhibition potential; planar structure for intercalation Compound 2

Pharmacokinetic and Pharmacodynamic Considerations

  • Passive Permeability : Piperidine derivatives with phenylhexanamide structures exhibit PAMPA-BBB Pe values of 10–30 × 10⁻⁶ cm/s, suggesting the target compound’s methoxy groups may confer similar BBB penetration .
  • Metabolic Stability : Methoxy groups resist oxidative metabolism compared to halogenated analogs (e.g., 4-fluorophenyl in Compound 1), which may undergo defluorination .
  • Hepatic Stability : Bulky substituents (e.g., isopropyl in Compound 2) improve microsomal stability but may reduce brain bioavailability due to increased molecular weight .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。